![molecular formula C16H16Cl2O B14175631 1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene CAS No. 918903-59-0](/img/structure/B14175631.png)
1,1'-[1-(Dichloromethoxy)propane-2,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylpropyl(dichloromethyl) ether is an organic compound characterized by the presence of two phenyl groups attached to a propyl chain, which is further connected to a dichloromethyl ether group. This compound falls under the category of chloroalkyl ethers, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylpropyl(dichloromethyl) ether can be achieved through various methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . Another method includes the reaction of chlorodimethyl ether with sulfuryl chloride and benzoyl peroxide .
Industrial Production Methods
Industrial production of ethers, including 2,2-Diphenylpropyl(dichloromethyl) ether, often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylpropyl(dichloromethyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether into alcohols or hydrocarbons.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly in the presence of strong acids like HBr or HI.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Strong acids like HBr and HI are used to cleave the ether bond, resulting in the formation of alcohols and alkyl halides.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Alcohols and alkyl halides.
Scientific Research Applications
2,2-Diphenylpropyl(dichloromethyl) ether has several applications in scientific research:
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Diphenylpropyl(dichloromethyl) ether involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of various products . The pathways involved include the activation of aromatic rings and subsequent substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl methyl ether
- Bis(chloromethyl) ether
- Benzyl chloromethyl ether
- Dichloromethyl methyl ether
Uniqueness
2,2-Diphenylpropyl(dichloromethyl) ether is unique due to its specific structure, which includes two phenyl groups and a dichloromethyl ether moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
918903-59-0 |
|---|---|
Molecular Formula |
C16H16Cl2O |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
[1-(dichloromethoxy)-2-phenylpropan-2-yl]benzene |
InChI |
InChI=1S/C16H16Cl2O/c1-16(12-19-15(17)18,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
InChI Key |
KTHNLEQEJWWBDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(Cl)Cl)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


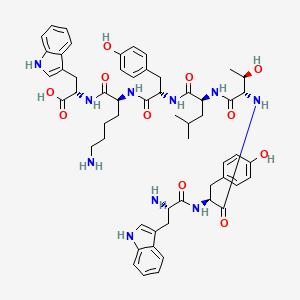

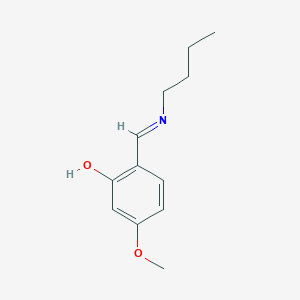
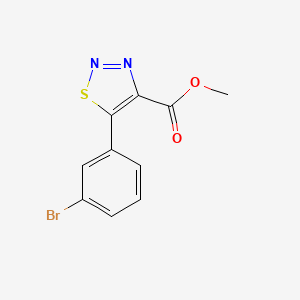
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
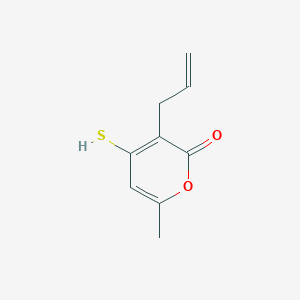
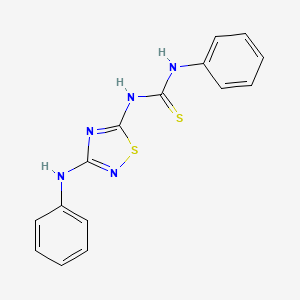
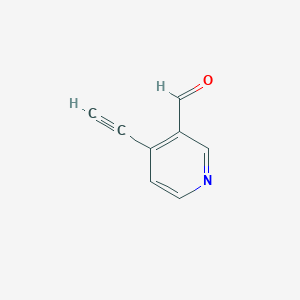
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-oxaloglycine](/img/structure/B14175618.png)
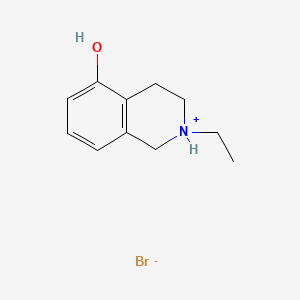
![3-({4-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]phthalazin-1-yl}amino)phenol](/img/structure/B14175635.png)
